R-(-)-Clopidogrel Hydrogen Sulfate is used as an antithrombotic.
(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
CAS No.: 120202-71-3
VCID: VC21336533
Molecular Formula: C16H18ClNO6S2
Molecular Weight: 419.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate - 120202-71-3](/images/no_structure.jpg)
Description |
(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is a compound closely related to clopidogrel, a widely used antiplatelet medication. Clopidogrel is known for its effectiveness in preventing serious vascular events by inhibiting platelet aggregation. The (R)-enantiomer of clopidogrel, specifically the sulfate form, is of interest due to its chemical and pharmacological properties. Chemical Identifiers:
Pharmacological ActivityClopidogrel, the parent compound, is a prodrug that is metabolized into its active form, which then inhibits platelet activation by irreversibly binding to the P2Y12 receptor on platelets. This action prevents platelet aggregation and is crucial in reducing the risk of heart attacks and strokes in patients at high vascular risk . Comparison with Aspirin:
Research FindingsResearch on thienopyridine derivatives, including clopidogrel, highlights their effectiveness in high-risk vascular patients. Studies have shown that these compounds are associated with fewer gastrointestinal complications than aspirin but may cause more skin rashes and diarrhea . Clinical Trials:
Comparison of Thienopyridines with Aspirin
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CAS No. | 120202-71-3 | ||||||||||||||||||||
Product Name | (R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | ||||||||||||||||||||
Molecular Formula | C16H18ClNO6S2 | ||||||||||||||||||||
Molecular Weight | 419.9 g/mol | ||||||||||||||||||||
IUPAC Name | methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1 | ||||||||||||||||||||
Standard InChIKey | FDEODCTUSIWGLK-XFULWGLBSA-N | ||||||||||||||||||||
Isomeric SMILES | COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | ||||||||||||||||||||
SMILES | COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | ||||||||||||||||||||
Canonical SMILES | COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | ||||||||||||||||||||
Appearance | Off-White to Pale Yellow Solid | ||||||||||||||||||||
Melting Point | 106-109°C | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Synonyms | R-(-)-Clopidogrel Hydrogen Sulfate; (R)-(-)-Methyl 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate Hydrogen Sulfate; (R)-Clopidogrel Bisulfate; SR 25989C | ||||||||||||||||||||
PubChem Compound | 10002188 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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